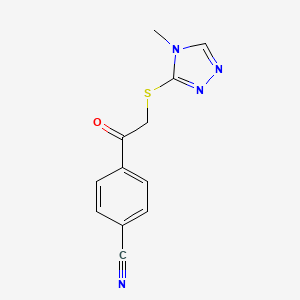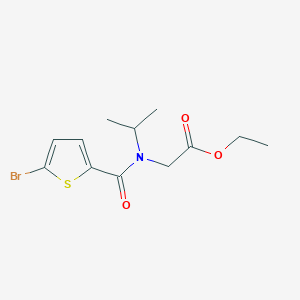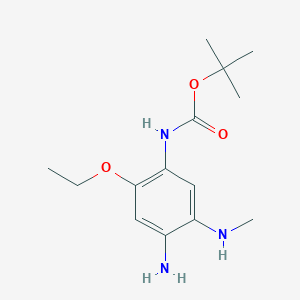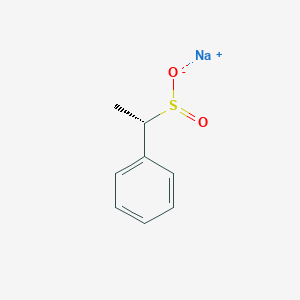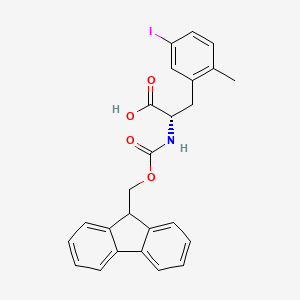
Fmoc-Phe(2-Me, 5-I)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Phe(2-Me, 5-I)-OH is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with a methyl group at the 2-position and an iodine atom at the 5-position. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(2-Me, 5-I)-OH typically involves the following steps:
Iodination: The phenylalanine derivative is iodinated at the 5-position using iodine and a suitable oxidizing agent.
Methylation: The 2-position of the phenyl ring is methylated using a methylating agent such as methyl iodide.
Fmoc Protection: The amino group of the phenylalanine derivative is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Fmoc-Phe(2-Me, 5-I)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the phenyl ring or the side chain.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium azide or sodium hydroxide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring or side chain.
Reduction: Deiodinated phenylalanine derivative.
Substitution: Substituted phenylalanine derivatives with various functional groups.
科学研究应用
Chemistry
Fmoc-Phe(2-Me, 5-I)-OH is used in peptide synthesis as a building block for creating peptides with specific properties. The Fmoc group allows for selective deprotection and coupling reactions.
Biology
The compound can be used to study protein-protein interactions and enzyme-substrate interactions due to its unique structural features.
Medicine
This compound can be used in the development of peptide-based drugs and therapeutic agents. Its unique substitutions can enhance the stability and bioavailability of peptides.
Industry
The compound is used in the production of peptide-based materials and nanomaterials. It can also be used in the development of biosensors and bioanalytical devices.
作用机制
The mechanism of action of Fmoc-Phe(2-Me, 5-I)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The methyl and iodine substitutions can affect the hydrophobicity and electronic properties of the phenyl ring, which in turn can influence the interactions of the peptide with other molecules.
相似化合物的比较
Similar Compounds
Fmoc-Phe-OH: The parent compound without the methyl and iodine substitutions.
Fmoc-Phe(2-Me)-OH: A derivative with only the methyl substitution.
Fmoc-Phe(5-I)-OH: A derivative with only the iodine substitution.
Uniqueness
Fmoc-Phe(2-Me, 5-I)-OH is unique due to the presence of both methyl and iodine substitutions on the phenyl ring. This combination of substitutions can provide distinct properties such as increased hydrophobicity and altered electronic characteristics, making it useful for specific applications in peptide synthesis and research.
属性
分子式 |
C25H22INO4 |
|---|---|
分子量 |
527.3 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-iodo-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H22INO4/c1-15-10-11-17(26)12-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChI 键 |
GICURTLECFCAEN-QHCPKHFHSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)I)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC1=C(C=C(C=C1)I)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


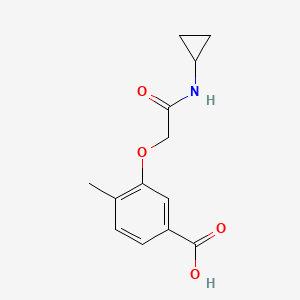
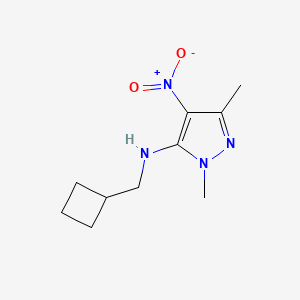
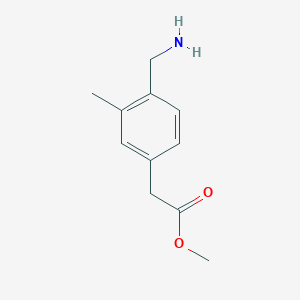
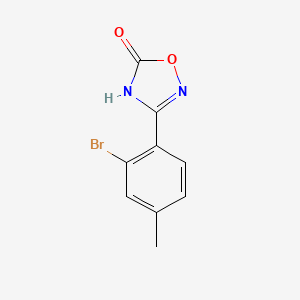
![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
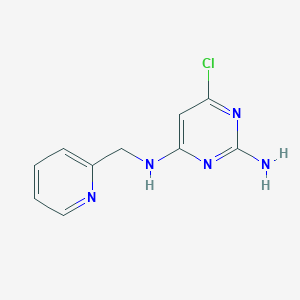
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
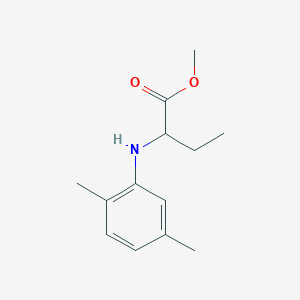
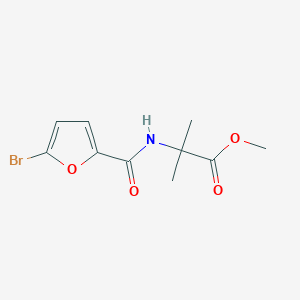
![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
